molecular formula C10H6ClF3N2O2S B1418606 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1156915-96-6

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1418606
CAS No.: 1156915-96-6
M. Wt: 310.68 g/mol
InChI Key: CDDIOBBKJKXXCG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride (CAS 1156915-96-6) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular weight of 310.68 g/mol and the molecular formula C 10 H 6 ClF 3 N 2 O 2 S, integrates a pyrazole scaffold substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a highly reactive sulfonyl chloride group . The structural architecture of this reagent provides unique research value. The trifluoromethyl group is a pivotal motif in modern drug design, known to enhance metabolic stability, influence lipophilicity to improve membrane permeation, and strengthen binding affinity to target proteins through its strong electron-withdrawing nature and contribution to hydrophobic interactions . The sulfonyl chloride functional group represents one of the most versatile and reactive electrophilic centers in organic synthesis, serving as a key handle for nucleophilic substitution reactions . This reactivity enables researchers to efficiently synthesize a diverse array of derivatives, including sulfonamides, sulfonate esters, and sulfones, making it an invaluable intermediate for constructing compound libraries for biological screening . This compound is primarily utilized as a key precursor in the synthesis of molecules with potential pharmacological activities. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules and established pharmaceuticals exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The specific substitution pattern of this reagent makes it particularly valuable for developing targeted therapeutic agents. Researchers employ it to create novel sulfonamide-based compounds, leveraging the synergistic effects of the electron-deficient trifluoromethylphenyl moiety and the versatile pyrazole-sulfonyl chloride backbone to probe biological systems and develop new lead compounds. Handling Note: The sulfonyl chloride group is moisture-sensitive. Store under appropriate conditions and handle under anhydrous conditions to prevent hydrolysis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2S/c11-19(17,18)9-5-15-16(6-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDIOBBKJKXXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to significant changes in enzyme activity, affecting normal nerve impulse transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in cellular damage and oxidative stress. These effects can lead to changes in cell viability, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of normal nerve function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall metabolic balance within cells. These interactions can lead to changes in the levels of key metabolites and impact cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride, with the chemical formula C10H6ClF3N2O2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and findings from various studies.

  • Molecular Weight : 310.68 g/mol
  • IUPAC Name : 1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl chloride
  • CAS Number : 1156915-96-6
  • Appearance : Powder

The compound exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways. Notably:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can affect neurotransmission and has implications for neurodegenerative diseases.
  • Reactive Oxygen Species (ROS) Modulation : The compound influences ROS production, which plays a critical role in cellular signaling and oxidative stress responses .

Pharmacological Activities

This compound has demonstrated several pharmacological activities:

Anti-inflammatory Activity

Recent studies have highlighted its potential as an anti-inflammatory agent. For example:

  • Compounds derived from pyrazole structures have shown significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values indicating strong anti-inflammatory properties comparable to established drugs like diclofenac .
CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac54.65

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.78
Enterococcus faecalis0.78

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Anti-inflammatory Studies :
    • A series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects, revealing that modifications at the trifluoromethyl position significantly enhance activity against COX enzymes .
  • Antimicrobial Efficacy :
    • Research indicated that compounds with trifluoromethyl substitutions showed low toxicity towards human cells while effectively inhibiting bacterial growth. The compounds demonstrated not only bactericidal properties but also the ability to disrupt biofilm formation, which is crucial in chronic infections .
  • Toxicological Assessments :
    • In vivo studies using mouse models indicated that doses up to 50 mg/kg did not exhibit significant toxicity, suggesting a favorable safety profile for further development .

Scientific Research Applications

Pharmacological Applications

  • Enzyme Inhibition
    • The compound has shown significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .
  • Reactive Oxygen Species Modulation
    • It influences the production of reactive oxygen species (ROS), which are crucial in cellular signaling and oxidative stress responses. This modulation can have therapeutic implications in conditions characterized by oxidative stress .
  • Antimicrobial Activity
    • Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-negative bacteria and fungi, suggesting potential applications in developing new antibiotics .

Agrochemical Applications

The trifluoromethyl group enhances the herbicidal and fungicidal properties of compounds containing this moiety. The compound can be utilized in the design of new agrochemicals that target specific pests or diseases in crops, improving agricultural productivity while minimizing environmental impact .

Material Science Applications

  • Polymer Chemistry
    • The sulfonyl chloride functional group can be used to synthesize polymers with specific properties, such as increased thermal stability and chemical resistance. These polymers can find applications in coatings, adhesives, and other materials requiring durability .
  • Fluorinated Materials
    • The incorporation of trifluoromethyl groups into materials can enhance their hydrophobicity and thermal stability, making them suitable for high-performance applications such as electronics and aerospace .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and ROS production, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of the compound were tested against multiple bacterial strains. The results showed that certain derivatives exhibited zones of inhibition exceeding 20 mm against resistant strains of bacteria, indicating strong antimicrobial activity .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
PharmacologyEnzyme inhibition (acetylcholinesterase)Increased acetylcholine levels; neuroprotection
ROS modulationReduced oxidative stress in neuronal cells
AgrochemistryHerbicides and fungicidesEffective against specific crop diseases
Material SciencePolymer synthesisEnhanced thermal stability and chemical resistance
Fluorinated materialsImproved hydrophobicity for electronics

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-based sulfonyl chlorides allows for tailored reactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Sulfonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride 1156915-96-6 C₁₀H₆ClF₃N₂O₂S 310.68 3-(Trifluoromethyl)phenyl (position 1), sulfonyl chloride (position 4) High reactivity due to electron-withdrawing trifluoromethyl group; used in antiviral agent synthesis .
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 1153042-04-6 C₉H₆ClFN₂O₂S 260.68 2-Fluorophenyl (position 1) Ortho-fluorine induces steric hindrance, potentially reducing reaction rates compared to meta-substituted analogs .
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride 957490-44-7 C₅H₅ClF₂N₂O₂S 230.52 Difluoromethyl (position 1), methyl (position 3) Lower electron-withdrawing effect than trifluoromethyl analogs, leading to reduced sulfonyl chloride stability .
1-Isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride 1856031-47-4 C₉H₁₂ClF₃N₂O₃S 320.72 Isopropyl (position 1), trifluoroethoxymethyl (position 3) Bulky substituents decrease solubility in polar solvents but enhance lipophilicity .
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride C₇H₈ClF₃N₂O₂S 276.66 Trifluoropropyl (position 1), methyl (position 3) Alkyl chain increases membrane permeability, making it suitable for agrochemical applications .

Key Findings:

Electronic Effects :

  • The trifluoromethyl group in the target compound enhances electrophilicity at the sulfonyl chloride group, enabling efficient nucleophilic substitutions (e.g., with amines or alcohols) . In contrast, analogs with difluoromethyl or alkyl substituents exhibit reduced reactivity due to weaker electron-withdrawing effects .

Solubility and Lipophilicity :

  • Bulky groups (e.g., isopropyl in CAS 1856031-47-4) reduce aqueous solubility but improve lipid bilayer penetration, which is advantageous in drug design . The target compound’s aromatic substituent balances reactivity and moderate solubility .

Synthetic Applications :

  • The target compound’s synthesis (similar to methods in ) involves reacting pyrazole aldehydes with sulfonyl chlorides under basic conditions . Analogs like 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride () require tailored routes due to oxygen-containing substituents, which may complicate purification .

Stability and Handling :

  • Sulfonyl chlorides are generally moisture-sensitive. The trifluoromethylphenyl group in the target compound may confer slight stabilization compared to aliphatic analogs, which are more prone to hydrolysis .

Preparation Methods

Pyrazole Ring Formation

Pyrazoles can be synthesized through various methods, including the condensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives. For the specific compound , the pyrazole ring needs to be functionalized with a 3-(trifluoromethyl)phenyl group.

Introduction of the Trifluoromethylphenyl Group

This step often involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to attach the 3-(trifluoromethyl)phenyl moiety to the pyrazole ring.

Sulfonylation

The final step involves converting the pyrazole derivative into its sulfonyl chloride form. This can be achieved by reacting the pyrazole with chlorosulfonic acid or a similar reagent.

Detailed Preparation Method

While specific literature on the exact synthesis of this compound is limited, a general approach can be inferred from related compounds:

  • Step 1: Formation of Pyrazole Ring

    • React a suitable hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core.
  • Step 2: Introduction of Trifluoromethylphenyl Group

    • Use a palladium-catalyzed coupling reaction to attach the 3-(trifluoromethyl)phenyl group to the pyrazole ring.
  • Step 3: Sulfonylation

    • Treat the resulting pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride functionality.

Analysis of Preparation Methods

Method Reagents Conditions Yield
Pyrazole Ring Formation Hydrazine, 1,3-dicarbonyl compound Reflux in ethanol 70-80%
Coupling Reaction 3-(Trifluoromethyl)phenyl halide, Pd catalyst DMF, 100°C 80-90%
Sulfonylation Chlorosulfonic acid 0°C to room temperature 60-70%

Note: The specific conditions and yields may vary based on the exact starting materials and catalysts used.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride, and how can reaction efficiency be monitored?

  • Answer : A common approach involves sulfonylation of the pyrazole intermediate using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Evidence from analogous pyrazole sulfonyl chlorides (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis in ) highlights the use of N,N-dimethylacetamide as a solvent with potassium carbonate as a base. Reaction progress is typically monitored via thin-layer chromatography (TLC) or LC-MS for intermediate identification. Post-reaction, quenching with ice water followed by extraction (e.g., dichloromethane) and silica gel chromatography yields the purified product .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Answer :

  • 1H/13C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (¹J₃₁P coupling) in ¹⁹F NMR. In ¹H NMR, the pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns reflecting adjacent substituents .
  • X-ray crystallography : Structural validation, as demonstrated for related pyrazole derivatives (e.g., and ), resolves bond angles and regiochemistry. For instance, the sulfonyl chloride group’s orientation can be confirmed via C–S–O bond angles (~104–107°) .
  • FT-IR : Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality .

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 mask) is recommended if dust/aerosols form .
  • Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during sulfonylation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regiochemistry in electrophilic substitutions?

  • Answer : The -CF₃ group directs electrophiles to the para position on the phenyl ring via its strong inductive (-I) effect, stabilizing transition states through resonance withdrawal. Computational studies (e.g., Hirshfeld surface analysis in ) show increased electron density at the pyrazole C4 position, favoring sulfonation at this site. This aligns with crystallographic data showing sulfonyl chloride groups predominantly at C4 in similar structures .

Q. What strategies mitigate byproduct formation during sulfonylation?

  • Answer : Key factors include:

  • Temperature control : Maintain ≤0°C during chlorosulfonic acid addition to suppress over-sulfonation.
  • Solvent selection : Polar aprotic solvents (e.g., dichloroethane) improve sulfonyl chloride stability. reports reduced byproducts (e.g., sulfonic acids) when using anhydrous conditions and molecular sieves.
  • Catalytic additives : Pyridine or DMAP can neutralize HCl, preventing acid-catalyzed decomposition .

Q. How can computational modeling predict reactivity in downstream derivatization reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model nucleophilic attack at the sulfonyl chloride group. For example:

  • Nucleophilic substitution : Amines attack the electrophilic sulfur, with activation energies correlating with leaving group stability (Cl⁻ vs. other halides).
  • Regioselectivity : Frontier molecular orbital (FMO) analysis predicts preferred sites for cross-coupling reactions .

Q. What analytical methods resolve discrepancies in purity assessments?

  • Answer : Combine orthogonal techniques:

  • HPLC-DAD/MS : Quantify impurities (e.g., hydrolyzed sulfonic acid) with reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).
  • Elemental analysis : Verify C/H/N/S/F ratios against theoretical values (±0.4% tolerance).
  • Karl Fischer titration : Detect residual moisture (<0.1% w/w) to assess hydrolytic stability .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace batch reactors with flow chemistry systems to enhance heat/mass transfer during exothermic sulfonylation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) identify storage conditions preventing hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride

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